2-Mercaptobenzaldehyde

概要

説明

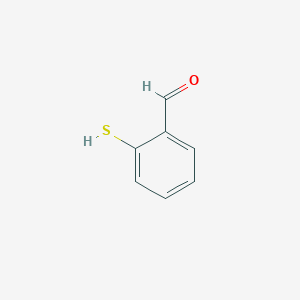

2-Mercaptobenzaldehyde is an organic compound with the molecular formula C7H6OS. It is characterized by the presence of both an aldehyde group (-CHO) and a thiol group (-SH) attached to a benzene ring. This compound is known for its distinctive odor and is used in various chemical reactions and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 2-Mercaptobenzaldehyde can be synthesized through several methods. One common method involves the reaction of o-chlorobenzaldehyde with thiourea, followed by hydrolysis. Another method includes the reaction of o-aminobenzaldehyde with carbon disulfide in the presence of a base, followed by acidification.

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of o-chlorobenzaldehyde with sodium hydrosulfide. This method is preferred due to its efficiency and cost-effectiveness.

化学反応の分析

Types of Reactions: 2-Mercaptobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-mercaptobenzoic acid.

Reduction: The aldehyde group can be reduced to form 2-mercaptobenzyl alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.

Major Products Formed:

Oxidation: 2-Mercaptobenzoic acid.

Reduction: 2-Mercaptobenzyl alcohol.

Substitution: Various thioethers or thioesters, depending on the nucleophile used.

科学的研究の応用

Synthesis and Catalysis

1.1 Organic Synthesis

2-Mercaptobenzaldehyde is utilized as a key intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple reaction pathways, including:

- Michael Addition Reactions : It has been used in tandem Michael–Henry reactions with β-nitrostyrenes, yielding high yields of thiochromanes. The reaction conditions demonstrated that this compound can effectively react with various β-nitrostyrenes, producing products with excellent diastereoselectivity (≥ 94% yield) .

- Organocatalytic Reactions : The compound has been integrated into organocatalytic systems, where it acts as a bifunctional linker for the modification of proteins. This application highlights its potential in bioconjugation and drug development, achieving selective amine labeling under biocompatible conditions .

1.2 Catalytic Cascade Reactions

Recent studies have shown that this compound can be part of catalytic cascade reactions that enhance the efficiency of organic transformations. These processes often involve multiple steps that lead to the formation of complex molecules from simpler precursors .

Material Science

2.1 Hybrid Sorbents

One notable application of this compound is in the development of hybrid sorbents for environmental remediation. A study detailed the synthesis of a mesoporous hybrid material by anchoring this compound onto SBA-15 silica . This material was characterized using various techniques (FT-IR, XRD, SEM, etc.) and applied for the solid-phase extraction of cadmium ions (Cd(II)) from water and food samples.

Table 1: Characterization Results of 2MB-SBA-15 Sorbent

| Characterization Method | Result |

|---|---|

| Surface Area (BET) | Decreased after modification |

| Pore Size | Reduced post-functionalization |

| Cd(II) Retention Capacity | 0.94 ± 0.01 mmol/g |

The sorbent exhibited effective retention capabilities for Cd(II), indicating its potential use in environmental monitoring and remediation strategies.

Biomedical Applications

3.1 Protein Modification

The ability of this compound to selectively modify proteins opens avenues in biomedical research. Its use as a bifunctional linker allows for the targeted modification of primary amines within protein structures, facilitating the development of novel bioconjugates for therapeutic applications .

Case Study 1: Environmental Remediation

A detailed study on the application of 2MB-SBA-15 demonstrated its effectiveness in extracting cadmium from contaminated water sources. The optimized conditions included specific pH levels and flow rates that maximized Cd(II) retention . This case exemplifies how functionalized materials can be employed to tackle heavy metal pollution.

Case Study 2: Protein Engineering

Recent advancements in protein engineering utilized mercaptobenzaldehyde derivatives to achieve selective modifications under mild conditions, leading to high yields in bioconjugation reactions. This approach not only enhances the stability of therapeutic proteins but also improves their functionality .

作用機序

The mechanism of action of 2-Mercaptobenzaldehyde involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The thiol group can react with cysteine residues, leading to the inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors and therapeutic agents.

類似化合物との比較

2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

2-Mercaptobenzimidazole: Used as an antifungal and corrosion inhibitor.

2-Mercaptobenzoic Acid: An oxidation product of 2-Mercaptobenzaldehyde, used in various chemical syntheses.

Uniqueness: this compound is unique due to the presence of both an aldehyde and a thiol group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.

生物活性

2-Mercaptobenzaldehyde (C₇H₆OS), also known as 2-(thiol)benzaldehyde, is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, and potential therapeutic applications, supported by recent research findings and case studies.

- Molecular Formula : C₇H₆OS

- Molecular Weight : 138.19 g/mol

- CAS Number : 29199-11-9

- Structural Formula : Structural Formula

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. For instance, a study synthesized hydrazone derivatives of this compound and evaluated their antibacterial efficacy against various bacterial strains.

Table 1: Antibacterial Activity of Hydrazone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 7a | Staphylococcus aureus | Moderate |

| 7b | Escherichia coli | 29 |

| 7c | Pseudomonas aeruginosa | 30 |

| 7d | Streptococcus pyogenes | Weak |

| 7e | Staphylococcus aureus | Good |

The study found that compounds with specific substitutions exhibited varying levels of antibacterial activity, indicating that structural modifications can enhance efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various contexts. For example, compounds derived from it have shown promise in inhibiting tumor growth in human xenograft models. The biological activity is often attributed to the compound's ability to interact with cellular pathways involved in cancer progression.

Case Study: Inhibition of Tumor Growth

In a recent investigation, a series of thiochromene derivatives were synthesized from this compound, demonstrating significant cytotoxic effects on cancer cell lines. The study reported:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- IC₅₀ Values : Ranged from 12 µM to 25 µM for different derivatives.

This suggests that modifications to the benzaldehyde scaffold can lead to enhanced anticancer properties .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces apoptosis in cancer cells by increasing oxidative stress.

- Enzyme Inhibition : Acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Cell Membrane Permeability : Its lipophilic nature enhances the penetration of cell membranes, facilitating interactions with intracellular targets.

Toxicity and Safety Considerations

While exploring the biological activities, it is crucial to consider the toxicity profiles associated with this compound. Studies indicate that high concentrations can lead to cytotoxic effects not only on target cells but also on normal cells, necessitating careful dosage optimization in therapeutic applications .

特性

IUPAC Name |

2-sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDMMCFWQWBVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401273 | |

| Record name | 2-MERCAPTOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29199-11-9 | |

| Record name | 2-Mercaptobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29199-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-MERCAPTOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Mercaptobenzaldehyde?

A1: this compound has the molecular formula C₇H₆OS and a molecular weight of 138.19 g/mol. Key spectroscopic data include:

- ¹H NMR: Large perturbations in long-range coupling constants (nJ(1H,1H) and nJ(1H,19F)) are observed due to intramolecular hydrogen bonding, particularly for couplings involving the aldehyde proton and protons/fluorine atoms ortho to the sulfhydryl group. []

- ¹³C NMR: Data on 13C NMR shifts can be found in studies exploring the synthesis and characterization of this compound and its derivatives. [, ]

Q2: What are the common synthetic routes for this compound?

A2: Several synthetic routes have been reported for this compound:

- Reaction of ortho-Bromobenzaldehyde with Sulfur: A one-pot synthesis involves reacting the Grignard reagent of the protected ortho-Bromobenzaldehyde with sulfur, followed by hydrolysis. []

- From 3-Chloro-2-mercaptobenzoic acid: This method involves converting 3-Chloro-2-mercaptobenzoic acid to 7-chlorobenzo[b]thiophen-3(2H)-one, which is then further transformed into this compound. []

- From 2,3-Dichlorobenzaldehyde: This route involves either reacting 2,3-Dichlorobenzaldehyde with mercaptoacetic acid under alkaline conditions followed by decarboxylation, or by reacting it with sulphur and aqueous ammonia. []

Q3: How can this compound be used in the synthesis of benzothiophenes?

A3: this compound serves as a versatile building block for benzothiophenes through various reactions:

- [4+1] Cycloaddition with Isocyanides: This reaction provides an efficient pathway to access diverse benzothiophene derivatives. []

- Palladium-Catalyzed Heterocyclodehydration: Reacting 1-(2-mercaptophenyl)-2-yn-1-ols (derived from this compound) with PdI₂ and KI in MeCN yields (E)-2-(1-alkenyl)benzothiophenes. []

- Radical-Promoted Heterocyclodehydration: Treatment of 1-(2-mercaptophenyl)-2-yn-1-ols with a radical initiator (like AIBN) in alcoholic solvents leads to the formation of 2-alkoxymethylbenzothiophenes. []

- Reaction with 2-Bromo-3-nitrobenzaldehyde: This reaction, followed by decarboxylation, yields 7-Nitrobenzo[b]thiophene. []

Q4: What are the applications of this compound in the synthesis of heterocyclic compounds beyond benzothiophenes?

A4: this compound acts as a crucial starting material for constructing diverse heterocyclic scaffolds:

- Thiochromanes: Various organocatalytic domino reactions, such as sulfa-Michael-aldol, Michael-Henry, and tandem Michael-Henry reactions, utilize this compound to afford enantioenriched thiochromanes with multiple stereocenters. [, , , , , , ]

- Thiochromeno[3,2-b]benzofuran-11-ols and Tetrahydrothieno[3,2-b]benzofuran-3-ols: These complex polyheterocyclic systems are accessible through thiol-triggered tandem dearomative Michael addition/intramolecular Henry reactions of 2-nitrobenzofurans with this compound. []

- Thieno[2,3-b]indoles: Catalyst-free cascade deprotonation/intramolecular aldol reactions between α-carbonyl sulfonium ylides and this compound offer a facile route to thieno[2,3-b]indoles. []

- 2H-Thiopyrano[2,3-b]quinolines: Enantioselective domino Michael/aldol reactions, catalyzed by chiral diphenylprolinol TMS ether, between this compound and enals provide access to these valuable heterocycles. []

- Spiro chromanone-thiochroman complexes: Asymmetric domino reactions of benzylidenechroman-4-ones with this compound, catalyzed by bifunctional indane catalysts, produce these spirocyclic compounds. []

- Dihydrothiopyran-fused benzosulfolanes: Organocatalytic diastereo- and enantioselective tandem sulfa-Michael/aldol reactions between this compound and benzo[b]thiophene sulfones, using thiourea as a catalyst, generate these complex polycyclic structures. []

Q5: How does the structure of this compound influence its reactivity in these reactions?

A5: The presence of both aldehyde and sulfhydryl groups in proximity within the this compound structure facilitates cascade and domino reactions. The nucleophilic sulfhydryl group readily participates in Michael additions, while the aldehyde functionality enables subsequent aldol or Henry reactions, leading to cyclized products.

Q6: Are there any studies exploring the material compatibility and stability of this compound?

A7: While the provided research focuses primarily on the synthetic utility of this compound, one study explores its immobilization onto SBA-15 mesoporous silica to create a hybrid sorbent (2MB-SBA-15). [] This modification significantly enhances its stability and practicality for applications like solid-phase extraction of Cd(II) from water and food samples. []

Q7: What computational chemistry methods have been used to study this compound?

A9: Density Functional Theory (DFT) and ab initio calculations have been employed to investigate the molecular structures, intramolecular hydrogen bonding, and conformational behavior of this compound. [] These computational studies provide valuable insights into the electronic structure and properties of the molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。